Methyl 3-(4-bromophenyl)acrylate
Overview
Description
Methyl 3-(4-bromophenyl)acrylate is an organic compound with the molecular formula C₁₀H₉BrO₂. It is a derivative of acrylic acid and features a bromine atom attached to a phenyl ring, which is further connected to an acrylate moiety. This compound is of significant interest in organic synthesis and material science due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Methyl 3-(4-bromophenyl)acrylate is a complex compound with potential applications in proteomics research
Mode of Action
It is known that brominated compounds often participate in free radical reactions . In such reactions, the bromine atom can be lost, leaving behind a radical that can interact with other molecules . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Given its potential role in proteomics research , it may interact with proteins and potentially affect their function or expression
Result of Action
Given its potential role in proteomics research , it may have effects on protein function or expression
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, precautions should be taken to prevent further spillage or leakage if it is safe to do so .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(4-bromophenyl)acrylate can be synthesized through various methods. One common approach involves the reaction of 4-bromobenzaldehyde with methyl acrylate in the presence of a base such as sodium methoxide. The reaction typically occurs under inert atmosphere conditions and may involve microwave irradiation to enhance the reaction rate .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-bromophenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.
Polymerization: The acrylate group can undergo polymerization to form polyacrylates, which are useful in material science.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium carbonate, and various amines.
Addition Reactions: Reagents such as hydrogen bromide or boron trifluoride can be used.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are often employed.
Major Products:
Substitution Reactions: Products include various substituted phenyl acrylates.
Addition Reactions: Products include dibromo derivatives or other addition products.
Scientific Research Applications
Methyl 3-(4-bromophenyl)acrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly as a precursor for bioactive molecules.
Comparison with Similar Compounds
Methyl cinnamate: Similar structure but lacks the bromine atom.
Methyl 3-(4-chlorophenyl)acrylate: Similar structure with a chlorine atom instead of bromine.
Methyl 3-(4-fluorophenyl)acrylate: Similar structure with a fluorine atom instead of bromine.
Uniqueness: Methyl 3-(4-bromophenyl)acrylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom enhances the compound’s ability to participate in substitution reactions and influences its physical and chemical characteristics, making it valuable in specific synthetic and industrial applications .
Properties
IUPAC Name |
methyl (E)-3-(4-bromophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKOGXVHZUSUAF-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3650-78-0 | |
Record name | METHYL 4-BROMOCINNAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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